molecular formula C11H13F2NO3S B2515667 2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1251698-59-5

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2515667
CAS No.: 1251698-59-5
M. Wt: 277.29
InChI Key: VTBOUXJKXNYOJB-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxymethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the hydroxymethyl group: This step often involves hydroxymethylation reactions, where a hydroxymethyl group is introduced to the cyclopropyl ring using formaldehyde and a base.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzenesulfonamide: Lacks the cyclopropyl and hydroxymethyl groups.

    N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide: Lacks the fluorine atoms on the benzene ring.

Uniqueness

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is unique due to the combination of its fluorinated benzene ring, cyclopropyl group, and hydroxymethyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

2,6-difluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO3S/c12-8-2-1-3-9(13)10(8)18(16,17)14-6-11(7-15)4-5-11/h1-3,14-15H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBOUXJKXNYOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=C(C=CC=C2F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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